ヤトロファン 2

説明

Jatrophane 2 is a natural product found in Euphorbia peplus with data available.

科学的研究の応用

抗炎症活性

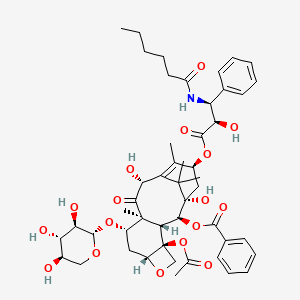

ヤトロファンジテルペン類には、ヤトロファン 2 を含め、抗炎症作用があることが判明しています {svg_1}。これは、それらが新たな抗炎症薬の開発のための潜在的な候補となることを意味します。

抗ウイルス活性

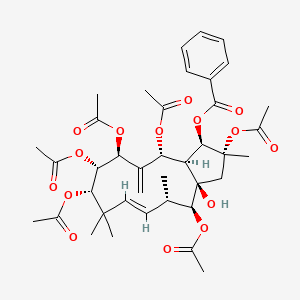

ヤトロファンジテルペン類は、チクングニアウイルスやHIVを含む特定のウイルスに対して活性を示しています {svg_2}。これは、this compound がこれらのウイルス感染症の治療に潜在的に使用できることを示唆しています。

細胞毒性

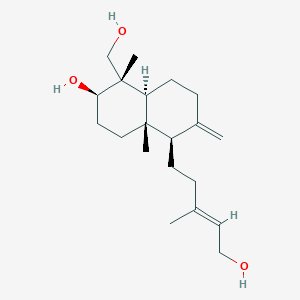

ヤトロファンジテルペン類は細胞毒性を示しています {svg_3}。これは、特定の種類の細胞を殺す可能性があることを意味し、特定の種類の癌の治療に役立つ可能性があります。

多剤耐性逆転作用

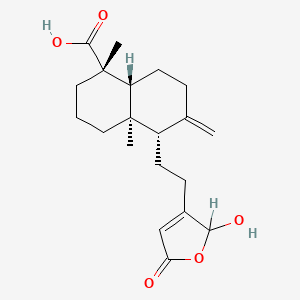

ヤトロファンジテルペン類には、this compound を含め、P-糖タンパク質の強力な阻害剤であることが判明しています {svg_4}。P-糖タンパク質は、細胞から薬物を排出するタンパク質であり、特定の種類の癌において多剤耐性を引き起こす可能性があります。このタンパク質を阻害することにより、this compound はこれらの癌において多剤耐性を逆転させるために潜在的に使用できる可能性があります。

血栓症の治療

ヤトロファンジテルペン類は血栓症に治療効果を示しています {svg_5}。これは、this compound がこれらの疾患の治療に潜在的に使用できることを示唆しています。

オートファジーの活性化とタウ病態の阻害

ヤトロファンジテルペン類は、オートファジーを活性化し、タウ病態を阻害することが判明しています {svg_6}。オートファジーとは、細胞が損傷した部分を排除するために使用するプロセスであり、タウ病態はアルツハイマー病の特徴です。これは、this compound がアルツハイマー病の治療に潜在的に使用できることを示唆しています。

作用機序

Target of Action

Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .

Mode of Action

Jatrophane 2 interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy

Biochemical Pathways

Jatrophane 2 affects the biochemical pathway involving P-gp. By inhibiting P-gp, Jatrophane 2 disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .

Pharmacokinetics

As a p-gp inhibitor, jatrophane 2 likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .

Result of Action

The primary molecular effect of Jatrophane 2 is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .

Action Environment

The action, efficacy, and stability of Jatrophane 2 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of Jatrophane 2 . .

将来の方向性

Jatrophane and rearranged jatrophane-type diterpenes are of considerable interest in the context of natural product drug discovery programs . They possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities. The discovery of jatrophane and modified jatrophane diterpenes has opened new frontiers for research studies on this genus .

生化学分析

Biochemical Properties

Jatrophane 2, like other jatrophanes, has been found to interact with a variety of biomolecules. It is known to be a powerful inhibitor of P-glycoprotein , a protein that pumps foreign substances out of cells. This interaction could potentially influence the efficacy of certain drugs, particularly those used in chemotherapy.

Cellular Effects

Jatrophane 2 has a broad spectrum of therapeutically relevant biological activities. It has been found to have anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities, as well as curative effects on thrombotic diseases . These effects suggest that Jatrophane 2 can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a powerful inhibitor of P-glycoprotein, Jatrophane 2 can prevent the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and potentiating their effects .

特性

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKCKIAGSAXCR-DXFPZIRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean Jatrophane 2 is completely inactive?

A1: The study states that Jatrophane 2 was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that Jatrophane 2 might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)

![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)

![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)